molecular formula C9H8ClF B13696523 1-Chloro-3-cyclopropyl-5-fluorobenzene

1-Chloro-3-cyclopropyl-5-fluorobenzene

Cat. No.: B13696523
M. Wt: 170.61 g/mol
InChI Key: QAHCZMOYKPFQCY-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropyl-5-fluorobenzene is a substituted benzene derivative featuring a chloro group at position 1, a cyclopropyl group at position 3, and a fluorine atom at position 3. Chlorine and fluorine, as electron-withdrawing groups, further modulate the aromatic ring’s electronic density, affecting interactions in synthetic or biological systems.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-3-cyclopropyl-5-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2

InChI Key

QAHCZMOYKPFQCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-fluorobenzene can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropyl-5-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

1-Chloro-3-cyclopropyl-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropyl-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of the chlorine, cyclopropyl, and fluorine substituents can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Electronic Effects
This compound C₉H₇ClF ~172.6* Cl, cyclopropyl, F Cl/F: EWG; cyclopropyl: moderate EDG**
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 156.58 Cl, ethenyl (vinyl), F Cl/F: EWG; ethenyl: conjugated EWG
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene C₈H₄ClF₄ 218.57* Cl, CH₂Cl, CF₃, F Cl/F/CF₃: Strong EWG

Estimated based on molecular formula. *EDG: Electron-donating group; EWG: Electron-withdrawing group.

Key Differences and Implications:

  • Steric Effects : The cyclopropyl group in the target compound imposes greater steric hindrance compared to the planar ethenyl group in ’s analog. This may reduce reaction rates in nucleophilic substitutions or increase metabolic stability in biological applications.
  • Electronic Effects : The trifluoromethyl group in ’s compound (C₈H₄ClF₄) introduces strong electron-withdrawing effects, significantly lowering the aromatic ring’s electron density compared to the cyclopropyl analog. This enhances electrophilic substitution resistance but may improve binding in hydrophobic pockets of proteins.
  • Solubility and Polarity : The cyclopropyl group’s moderate electron-donating nature (via hyperconjugation) could slightly increase solubility in polar solvents relative to the trifluoromethyl analog, which is highly lipophilic.

Biological Activity

1-Chloro-3-cyclopropyl-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H8ClF
Molecular Weight184.62 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the cyclopropyl group may enhance its binding affinity and specificity, influencing biochemical pathways related to cell signaling and metabolic processes.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting downstream signaling cascades.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogenic bacteria. For instance:

  • E. coli : Exhibited significant growth inhibition at concentrations above 50 µM.
  • Staphylococcus aureus : Displayed moderate inhibitory effects with an IC50 value of approximately 30 µM.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects:

  • In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent reduction in cell viability, with an IC50 value of around 25 µM.
  • Mechanistic studies indicated that the compound may induce apoptosis via the activation of caspase pathways.

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Anticancer Activity :
    • Objective : To assess the anticancer effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell proliferation was observed, alongside increased markers of apoptosis (e.g., cleaved PARP).
  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion and broth microdilution methods were employed.
    • Results : The compound showed promising antibacterial activity, particularly against E. coli and S. aureus.

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